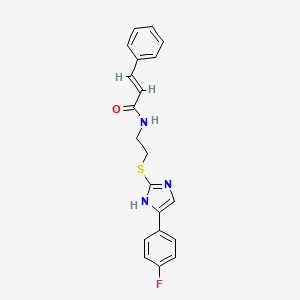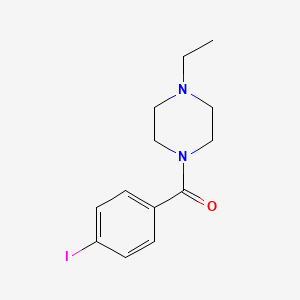![molecular formula C19H13ClFN3S2 B2408327 5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile CAS No. 338778-75-9](/img/structure/B2408327.png)
5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile is a useful research compound. Its molecular formula is C19H13ClFN3S2 and its molecular weight is 401.9. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical and Environmental Chemistry Applications
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways
- The compound is likely involved in assays like ABTS/PP, commonly used to determine antioxidant capacity in various substances. It’s used in understanding the reaction pathways of antioxidants, especially those of phenolic nature, which form coupling adducts with ABTS radical cations. These pathways are crucial in fields like food engineering, medicine, and pharmaceuticals (Ilyasov et al., 2020).
Applications of Redox Mediators in Treatment of Organic Pollutants
- The compound might be used as a redox mediator in enzymatic treatments for the degradation of recalcitrant organic pollutants in wastewater. This application is significant in environmental chemistry, offering a method to enhance the efficiency of pollutant degradation and broaden the range of treatable substances (Husain & Husain, 2007).
Analytical Methods in Determining Antioxidant Activity
- This compound, due to its structural characteristics, could be involved in methods to determine antioxidant activity. Such methods are pivotal in assessing the quality and health benefits of food products, pharmaceuticals, and natural substances. The compound may play a role in spectrophotometry-based assays or electrochemical methods, contributing to a better understanding of antioxidant mechanisms and kinetics (Munteanu & Apetrei, 2021).
Biomedical and Pharmacological Research
Fluorescence Microscopy for Visualization of Soil Microorganisms
- In biomedical research, particularly microbiology, compounds like 5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile might be used as fluorochromes for staining and visualizing microorganisms. This application is crucial in understanding microbial ecology and the interactions of microorganisms with their environment (Li, Dick, & Tuovinen, 2004).
Control of Regiochemistry of Radical Cyclization in Organic Synthesis
- The compound could be important in organic synthesis, particularly in controlling the regiochemistry of radical cyclizations. This is essential in synthesizing carbo- and heterocyclic compounds, including natural products and potentially active pharmaceutical ingredients (Ishibashi & Tamura, 2004).
特性
IUPAC Name |
5-[(E)-2-anilinoethenyl]-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S2/c20-16-7-4-8-17(21)15(16)12-25-19-14(11-22)18(26-24-19)9-10-23-13-5-2-1-3-6-13/h1-10,23H,12H2/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTMQWKURXMZCK-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC2=C(C(=NS2)SCC3=C(C=CC=C3Cl)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C2=C(C(=NS2)SCC3=C(C=CC=C3Cl)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-2-carboxamide](/img/structure/B2408245.png)
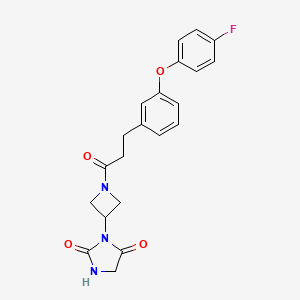
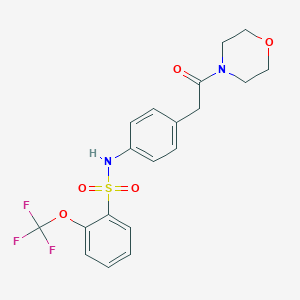
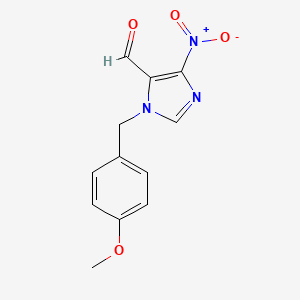
![(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2408250.png)
![1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2408252.png)
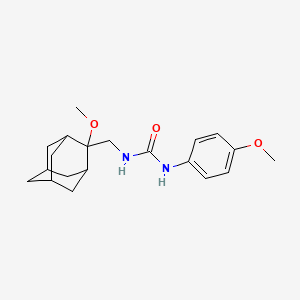
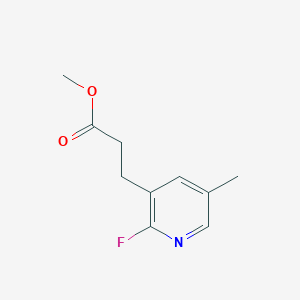
![2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2408259.png)
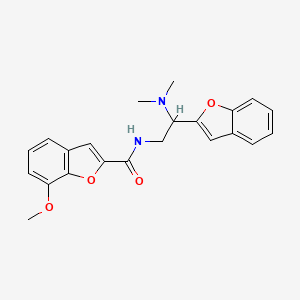
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2408263.png)

